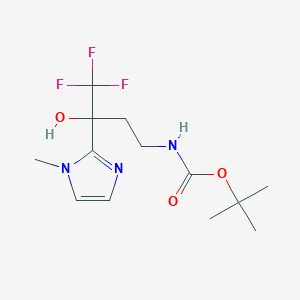![molecular formula C13H15BrN4O2S2 B2830233 N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide CAS No. 338794-44-8](/img/structure/B2830233.png)
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide is a complex organic compound that features a triazole ring, a bromobenzenesulfonamide group, and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors. For instance, 4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazole can be prepared by reacting allyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid.
Attachment of the Bromobenzenesulfonamide Group: The triazole intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromobenzenesulfonamide group can be reduced to the corresponding amine.
Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain cancer cell lines and bacteria by targeting specific enzymes and pathways.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- **N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide
Uniqueness
Compared to its analogs, N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide may exhibit unique biological activities due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a promising candidate for further research and development in various fields.
Propriétés
IUPAC Name |
4-bromo-N-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2S2/c1-3-8-18-12(16-17-13(18)21-2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNKCPLXRDIHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2830150.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)


![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2830162.png)
![N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2830163.png)

![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2830169.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)
![2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2830172.png)
![2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2830173.png)
